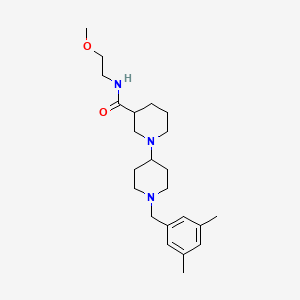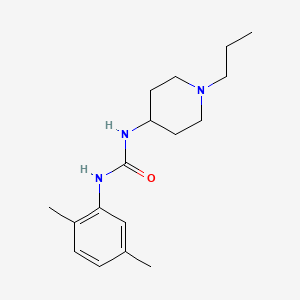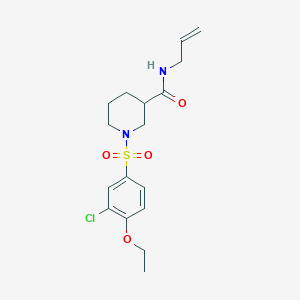![molecular formula C21H14N4 B5275817 7-(NAPHTHALEN-1-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5275817.png)
7-(NAPHTHALEN-1-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(NAPHTHALEN-1-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a pyrimidine ring, along with naphthalene and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(NAPHTHALEN-1-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclocondensation of β-carbonyl-substituted compounds with 3-amino-1,2,4-triazoles . One common method includes the reaction of β-carbonyl-substituted 1H-benzo[f]chromenes with 3-amino-1,2,4-triazoles, which leads to the formation of triazolopyrimidine derivatives . The reaction conditions often involve refluxing in solvents such as acetonitrile or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(NAPHTHALEN-1-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole or pyrimidine rings, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-(NAPHTHALEN-1-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(NAPHTHALEN-1-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
7-(NAPHTHALEN-1-YL)-2-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE stands out due to its unique combination of naphthalene and phenyl substituents, which enhance its biological activity and specificity. This structural uniqueness contributes to its potential as a therapeutic agent in various fields.
Properties
IUPAC Name |
7-naphthalen-1-yl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4/c1-2-8-16(9-3-1)20-23-21-22-14-13-19(25(21)24-20)18-12-6-10-15-7-4-5-11-17(15)18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEOOXLEHGGPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5275739.png)
![1-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]proline](/img/structure/B5275741.png)


![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5275763.png)
![N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B5275765.png)
![Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5275772.png)
![7-[(2S)-2-amino-2-phenylacetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5275778.png)
![N'-cyclopropyl-6-[(6-isopropoxypyridazin-3-yl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5275779.png)
![1-[6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-3-yl]ethanone](/img/structure/B5275787.png)
![2-[(4-chloro-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5275792.png)
![ethyl (2Z)-5-(2-chlorophenyl)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5275798.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5275811.png)
